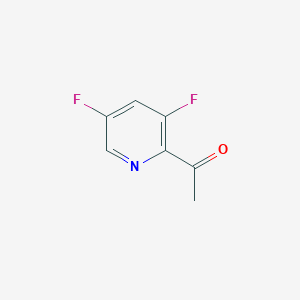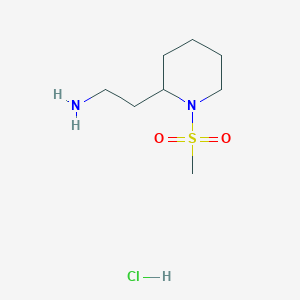
Fmoc-Sar-OH
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemistry: This is crucial for the study of structure-activity relationships in peptides .
Biology and Medicine: In biological research, Fmoc-Sar-OH is used to synthesize peptides that can be studied for their biological activity. It is also used in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics. It is also used in the production of custom peptides for research and development .
Wirkmechanismus
Target of Action
Fluorenylmethyloxycarbonyl-Sarcosine (Fmoc-Sar-OH) is a derivative of the amino acid glycine . It is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of this compound involves its interaction with the amine group of amino acids. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis. The use of this compound allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides . The introduction and removal of the Fmoc group are key steps in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis .
Pharmacokinetics
For instance, it is soluble in DMSO at a concentration of 100 mg/mL .
Result of Action
The primary result of this compound’s action is the protection of amine groups during peptide synthesis, allowing for the creation of complex peptides. This has wide-ranging implications in the field of biochemistry, where peptides are used in a variety of applications, from drug development to the study of protein function .
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the reaction environment is a crucial factor in the efficacy of this compound. Additionally, the stability of this compound can be affected by factors such as temperature and the presence of moisture .
Biochemische Analyse
Biochemical Properties
Fmoc-Sar-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the SPPS process. The fluorenylmethoxycarbonyl (Fmoc) group in this compound protects the amino group of sarcosine, preventing unwanted reactions during peptide chain elongation. The Fmoc group is removed by base treatment, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis. It does not directly affect cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on cellular functions. For example, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme activities, and receptor-ligand interactions .
Molecular Mechanism
The molecular mechanism of this compound involves the protection of the amino group of sarcosine during peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The Fmoc group is then removed by base treatment, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. This process allows for the step-by-step assembly of peptides on a solid support .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are primarily observed during the peptide synthesis process. The stability of this compound is crucial for successful peptide synthesis. It is stable at room temperature and can be stored for extended periods without significant degradation. Once dissolved in a solvent, it should be used promptly to avoid degradation. Long-term effects on cellular function are not directly associated with this compound, but rather with the peptides synthesized using this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models are not well-documented, as it is primarily used in vitro for peptide synthesis. Peptides synthesized using this compound can be studied in animal models to understand their biological activities. The dosage effects of these peptides can vary, with higher doses potentially leading to toxic or adverse effects. It is essential to optimize the dosage to achieve the desired biological effects without causing harm .
Metabolic Pathways
This compound itself is not directly involved in metabolic pathways. The peptides synthesized using this compound can participate in various metabolic processes. These peptides can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The specific metabolic pathways involved depend on the nature of the synthesized peptides and their biological activities .
Transport and Distribution
This compound is primarily used in vitro for peptide synthesis and does not have significant transport and distribution within cells and tissues. The peptides synthesized using this compound can be transported and distributed within cells and tissues. These peptides can interact with transporters and binding proteins, influencing their localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound itself does not have specific subcellular localization, as it is used in vitro for peptide synthesis. The peptides synthesized using this compound can have specific subcellular localizations. These peptides can be directed to specific compartments or organelles based on targeting signals or post-translational modifications. The subcellular localization of these peptides can influence their activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc-Sar-OH Synthesis: The synthesis of this compound involves the reaction of sarcosine with fluorenylmethyloxycarbonyl chloride in the presence of a base like N,N-diisopropylethylamine in dichloromethane.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale solid-phase peptide synthesis techniques, where the compound is synthesized on a resin and then cleaved under specific conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The fluorenylmethyloxycarbonyl group is removed using a base such as piperidine in N,N-dimethylformamide.
Substitution Reactions: The compound can undergo substitution reactions where the fluorenylmethyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Piperidine in N,N-dimethylformamide: Used for deprotection of the fluorenylmethyloxycarbonyl group.
N,N-diisopropylethylamine in dichloromethane: Used in the synthesis of Fmoc-Sar-OH.
Major Products Formed:
Deprotected Sarcosine: Formed after the removal of the fluorenylmethyloxycarbonyl group.
Substituted Derivatives: Formed through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Gly-OH (fluorenylmethyloxycarbonyl-glycine): Similar to Fmoc-Sar-OH but with a glycine residue instead of sarcosine.
Fmoc-Ala-OH (fluorenylmethyloxycarbonyl-alanine): Contains an alanine residue instead of sarcosine.
Uniqueness: this compound is unique due to the presence of the N-methyl group in sarcosine, which imparts different steric and electronic properties compared to glycine and alanine derivatives. This makes this compound particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKQIADIIYMFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77128-70-2 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-N-methylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77128-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)



![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)


![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1442567.png)


![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)
